![molecular formula C16H24N2O4S B273018 1-Acetyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273018.png)
1-Acetyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TMTSP, and it is a sulfonamide derivative of piperazine. The synthesis method of TMTSP involves the reaction of 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride with piperazine in the presence of a base.
Mecanismo De Acción
The mechanism of action of TMTSP involves the inhibition of carbonic anhydrase IX and nitric oxide synthase. Carbonic anhydrase IX is overexpressed in many types of cancer, and its inhibition leads to a decrease in the growth and proliferation of cancer cells. Nitric oxide synthase is involved in the regulation of blood pressure and inflammation, and its inhibition leads to a decrease in blood pressure and inflammation.
Biochemical and Physiological Effects:
TMTSP has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Moreover, TMTSP has been found to decrease blood pressure and inflammation by inhibiting nitric oxide synthase. TMTSP has also been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMTSP has several advantages and limitations for lab experiments. Its potent inhibitory effects on carbonic anhydrase IX and nitric oxide synthase make it an attractive compound for the development of novel anticancer and anti-inflammatory drugs. However, the high cost of synthesis and low solubility in aqueous solutions limit its use in some experiments.
Direcciones Futuras
TMTSP has several potential future directions for research. It can be further studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, TMTSP can be used as a lead compound for the development of novel anticancer and anti-inflammatory drugs. Its structure can be modified to enhance its solubility and reduce the cost of synthesis. TMTSP can also be studied for its potential applications in other fields of science, such as material science and catalysis.
Conclusion:
In conclusion, TMTSP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method involves the reaction of 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride with piperazine in the presence of a base. TMTSP has been extensively studied for its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves the inhibition of carbonic anhydrase IX and nitric oxide synthase. TMTSP has several advantages and limitations for lab experiments, and it has several potential future directions for research.
Métodos De Síntesis
The synthesis method of TMTSP involves the reaction of 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride with piperazine in the presence of a base. The reaction takes place at room temperature, and the product is obtained in good yield. The purity of the product can be enhanced by recrystallization.
Aplicaciones Científicas De Investigación
TMTSP has been extensively studied for its potential applications in various fields of science. It has been found to be a potent inhibitor of carbonic anhydrase IX, which is overexpressed in many types of cancer. TMTSP has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Moreover, TMTSP has been found to be a potent inhibitor of nitric oxide synthase, which is involved in the regulation of blood pressure and inflammation. TMTSP has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C16H24N2O4S |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
1-[4-(4-methoxy-2,3,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C16H24N2O4S/c1-11-10-15(12(2)13(3)16(11)22-5)23(20,21)18-8-6-17(7-9-18)14(4)19/h10H,6-9H2,1-5H3 |
Clave InChI |
VGDOHEVACGFFPO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2CCN(CC2)C(=O)C |
SMILES canónico |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2CCN(CC2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



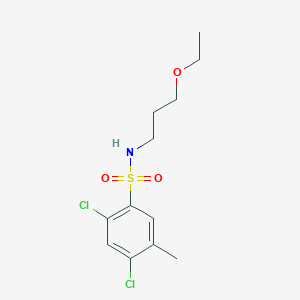

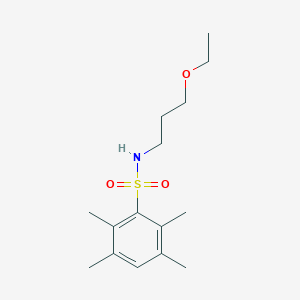
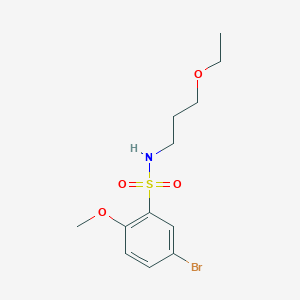
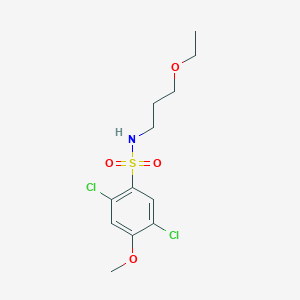
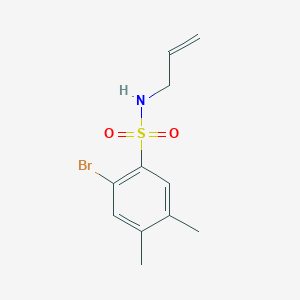
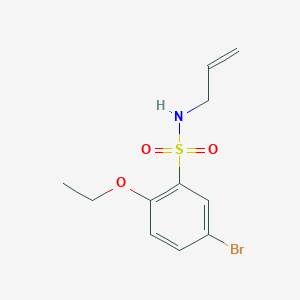
![5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether](/img/structure/B273004.png)
![1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine](/img/structure/B273011.png)
![4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether](/img/structure/B273012.png)
![4-[(2-Isopropylanilino)carbonyl]isophthalic acid](/img/structure/B273050.png)

![1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273074.png)
![1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B273086.png)